molecular formula C12H10BNO2 B12813481 9H-Carbazol-9-ylboronicacid

9H-Carbazol-9-ylboronicacid

Cat. No.: B12813481
M. Wt: 211.03 g/mol
InChI Key: KGQCQHKJQYRQIR-UHFFFAOYSA-N
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Description

9H-Carbazol-9-ylboronic acid: is an organic compound with the molecular formula C12H10BNO2. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound, and boronic acid, which contains a boron atom bonded to an oxygen and hydroxyl group. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazol-9-ylboronic acid typically involves the reaction of carbazole with boronic acid derivatives. One common method is the reaction of 9-bromo-carbazole with triisopropyl borate in the presence of a palladium catalyst. The reaction is carried out under inert conditions, usually in an anhydrous solvent like tetrahydrofuran (THF), at elevated temperatures .

Industrial Production Methods: Industrial production of 9H-Carbazol-9-ylboronic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 9H-Carbazol-9-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 9H-Carbazol-9-ylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. It is also used in the synthesis of complex organic molecules and polymers .

Biology and Medicine: In biological research, carbazole derivatives have shown potential as therapeutic agents due to their anti-inflammatory, anticancer, and antimicrobial properties. 9H-Carbazol-9-ylboronic acid is used as a precursor in the synthesis of these bioactive compounds .

Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its unique electronic properties make it suitable for use in optoelectronic applications .

Mechanism of Action

The mechanism of action of 9H-Carbazol-9-ylboronic acid involves its ability to participate in cross-coupling reactions, forming carbon-carbon bonds. The boronic acid group interacts with palladium catalysts, facilitating the transfer of the carbazole moiety to the target molecule. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the final product .

Comparison with Similar Compounds

Uniqueness: 9H-Carbazol-9-ylboronic acid is unique due to its combination of carbazole and boronic acid functionalities. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications .

Properties

Molecular Formula

C12H10BNO2

Molecular Weight

211.03 g/mol

IUPAC Name

carbazol-9-ylboronic acid

InChI

InChI=1S/C12H10BNO2/c15-13(16)14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8,15-16H

InChI Key

KGQCQHKJQYRQIR-UHFFFAOYSA-N

Canonical SMILES

B(N1C2=CC=CC=C2C3=CC=CC=C31)(O)O

Origin of Product

United States

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